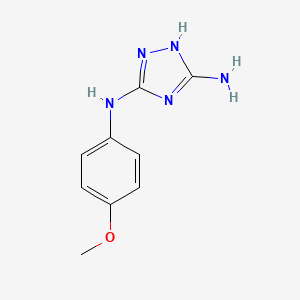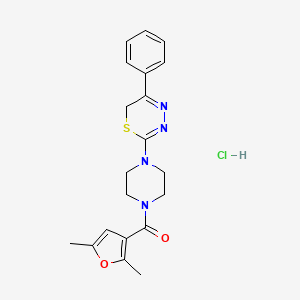
3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine (MPTAD) is a heterocyclic amine compound that has been used in a variety of scientific research applications. It is an aromatic compound with a molecular weight of 229.26 g/mol and is composed of nitrogen, carbon, and oxygen atoms. MPTAD has been studied for its potential uses in a wide range of fields, including biochemistry, physiology, and pharmaceutical sciences.
Scientific Research Applications
Corrosion Control in Mild Steel
Research indicates that certain 1,2,4-triazole derivatives, including 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, exhibit significant corrosion inhibition properties for mild steel in acidic environments. The compound shows chemisorption on the steel surface, following Langmuir's isotherm with high inhibition efficiency, making it a valuable agent in corrosion control (Bentiss et al., 2009).
Antimicrobial Activities
Synthesis and Biological Potential
Triazole derivatives, including those structurally related to 3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine, have been synthesized and tested for their antimicrobial activities. Some of these compounds demonstrate good or moderate activities against various microorganisms, highlighting their potential in creating new antimicrobial agents (Bektaş et al., 2007).
Synthetic Applications
Structural and Synthetic Studies
The synthesis, properties, and potential biological applications of certain triazole derivatives have been explored extensively. These compounds are of interest due to their strategic roles in medicine and pharmacy, offering possibilities for chemical modification and interaction with various biological targets (Fedotov et al., 2022).
Catalytic Activity
Palladium(II) Complexes
Triazole-based N-heterocyclic carbenes, related to this compound, have been used to synthesize palladium(II) complexes. These complexes show promising performance in catalytic applications like Suzuki–Miyaura cross-coupling reactions, indicating their potential in synthetic chemistry (Turek et al., 2014).
properties
IUPAC Name |
3-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-15-7-4-2-6(3-5-7)11-9-12-8(10)13-14-9/h2-5H,1H3,(H4,10,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQQALJEGKHYET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NNC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2388465.png)


![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile](/img/structure/B2388474.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2388477.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2388478.png)

![2-(4-Nitrobenzenesulfonyl)-octahydrocyclopenta[c]pyrrol-4-amine hydrochloride](/img/structure/B2388480.png)
![6-(3,3-Diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388482.png)
